molecular formula C18H16N2O4S B2923597 Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-52-6

Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2923597
CAS No.: 864860-52-6
M. Wt: 356.4
InChI Key: JDPQSCZUWASJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted at the 2-position with a 3-phenoxypropanamido group and at the 6-position with a methyl ester. The 3-phenoxypropanamido moiety introduces both lipophilic and hydrogen-bonding capabilities, which may enhance target binding and metabolic stability compared to simpler substituents.

Properties

IUPAC Name

methyl 2-(3-phenoxypropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-17(22)12-7-8-14-15(11-12)25-18(19-14)20-16(21)9-10-24-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQSCZUWASJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzothiazole Ring : Known for its diverse biological activities.
  • Carboxylate Group : Imparts solubility and reactivity.
  • Phenoxypropanamide Moiety : Contributes to the compound's unique biological properties.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, including:

  • DNA : Potentially affecting replication processes.
  • Proteins : Modulating enzyme activity through competitive inhibition.
  • Receptors : Influencing signaling pathways that could lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown micromolar inhibition of mitotic kinesins, which are crucial for cancer cell proliferation. The inhibition of HSET (KIFC1) has been linked to the induction of multipolar spindles in centrosome-amplified cancer cells, leading to cell death .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Compounds related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundBenzothiazole + PhenoxypropanamideAnticancer, AntimicrobialCurrent Study
N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxypropanamideBenzothiazole + PhenoxypropanamideAnticancer (HSET Inhibition)
Benzothiazole DerivativesVarious SubstituentsAntibacterial (MIC < 0.1 μg/mL)

Case Studies

  • Inhibition of HSET : A study demonstrated that methyl 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibited HSET with nanomolar potency, leading to increased multipolarity in cancer cells . This suggests a potential therapeutic application in treating cancers characterized by centrosome amplification.
  • Antimicrobial Efficacy : A series of benzothiazole derivatives showed strong activity against S. pneumoniae and S. pyogenes, with MIC values as low as 0.008 μg/mL . This highlights the potential use of this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The benzothiazole scaffold is highly modular, with variations at the 2- and 6-positions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound 2-Position Substituent 6-Position Substituent Key Features Reference
Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate (Target) 3-Phenoxypropanamido Methyl ester Lipophilic phenoxy group; amide linkage enhances hydrogen bonding. N/A
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide Acetamido + sulfonamido ethyl Carboxamide Sulfonamido group increases polarity; potential for improved solubility.
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Methyl ester Free amino group allows for further functionalization; reduced steric hindrance.
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Ethyl ester Ethyl ester may alter pharmacokinetics (e.g., slower hydrolysis vs. methyl).
Methyl 2-(3-fluoro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylate Fluorinated pyrrole carboxamido Methyl ester Fluorine enhances metabolic stability; pyrrole introduces π-π stacking potential.
Methyl 4-(benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate Methylamino + benzyloxy Methyl ester Benzyloxy group increases lipophilicity; methylamino enables charge interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.